molecular formula C16H21FN6O2 B6575847 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1049481-58-4

2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one

Numéro de catalogue: B6575847
Numéro CAS: 1049481-58-4
Poids moléculaire: 348.38 g/mol
Clé InChI: HHOLNPJLQGPUDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a piperazine core substituted with a methyl-linked 1-(3-fluorophenyl)-tetrazole moiety and a 2-ethoxy-ethanone group. This structure combines a piperazine ring (a common pharmacophore in medicinal chemistry) with a tetrazole group, which is often used as a bioisostere for carboxylic acids due to its similar acidity and hydrogen-bonding capabilities . The ethoxy group on the ethanone may modulate lipophilicity and solubility.

Propriétés

IUPAC Name

2-ethoxy-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10H,2,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOLNPJLQGPUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one typically begins with the preparation of the tetrazole ring. A common route involves the cyclization of hydrazine derivatives with nitriles in the presence of azide sources. The synthesis then progresses with the coupling of the fluorophenyl group to the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis process can be scaled up using efficient catalytic systems and optimized reaction conditions to maximize yield and purity. For instance, the use of high-pressure reactors and continuous flow systems might be employed to enhance the reaction efficiency and throughput.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, primarily at the ethoxy group, leading to the formation of aldehydes or carboxylic acids under the right conditions.

  • Reduction: Reduction reactions can target the nitro group on the fluorophenyl ring, converting it to an amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.

  • Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the reaction type and conditions but generally include derivatives of the original compound with modified functional groups.

Applications De Recherche Scientifique

2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is primarily investigated for its potential as a pharmaceutical agent. Some of the key research areas include:

  • Medicinal Chemistry: The compound is explored for its binding affinity to various biological targets, including receptors and enzymes, making it a candidate for drug development.

  • Biological Studies: Its effects on cellular pathways and interactions with proteins are studied to understand its therapeutic potential.

  • Industry: In industrial applications, the compound's unique structure can be utilized in the design of new materials or as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism by which 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one exerts its effects often involves interaction with specific molecular targets. For example, it might bind to receptors on cell surfaces or inhibit enzymes involved in critical metabolic pathways. These interactions can modulate signaling pathways, leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Heterocycle Synthesis Method Notable Features References
Target compound Piperazine-ethanone 2-ethoxy, 3-fluorophenyl-tetrazole Tetrazole Halogen displacement with tetrazole-thiol (ethanol, triethylamine) Enhanced lipophilicity from ethoxy group; fluorophenyl improves electronic properties
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazinyl)-2-(2-thienyl)ethanone Piperazine-ethanone 2-thienyl, 4-fluorophenyl-tetrazole Tetrazole Similar halogen displacement (thiol coupling) Thienyl group increases π-π stacking potential; 4-fluoro substitution alters steric effects
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Piperazine-ethanone 3-methoxyphenyl, 4-chlorophenyl-pyrazole Pyrazole Suzuki coupling or nucleophilic substitution Methoxy improves solubility; pyrazole offers distinct hydrogen-bonding
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine-methanone 2-fluorobenzoyl, 4-hydroxyphenyl-ethanone None Friedel-Crafts acylation and TFA deprotection Hydroxyphenyl enhances polarity; fluorobenzoyl contributes to rigidity
1-(4-(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Piperazine-ethanone Chloropyrimidine-aminophenyl Triazole Buchwald-Hartwig coupling (Pd catalysis) Chloropyrimidine enhances DNA interaction potential; triazole improves metabolic stability

Electronic and Physicochemical Properties

  • In contrast, the 4-fluorophenyl variant () may exhibit altered dipole moments due to para-substitution .
  • Ethoxy vs. Methoxy substituents () enhance aqueous solubility but reduce logP .
  • Heterocycle Impact : Tetrazoles (pKa ~4.9) act as carboxylic acid mimics, while pyrazoles (pKa ~2.5) and triazoles (pKa ~1.3) offer distinct acidity profiles, influencing bioavailability and target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.